molecular formula C10H16Cl2N2 B1436372 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride CAS No. 2139294-76-9

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride

Cat. No.: B1436372
CAS No.: 2139294-76-9
M. Wt: 235.15 g/mol
InChI Key: SXEYRXKBUOXGOG-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2 and its molecular weight is 235.15 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain isoquinoline derivatives, which are known to influence enzymatic activities . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function . The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool for studying molecular mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions . Its degradation over time can lead to changes in its biochemical activity, which must be considered in long-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. These interactions can affect metabolic flux and alter metabolite levels within the cell . Understanding the metabolic pathways involving this compound is essential for elucidating its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions influence its localization and accumulation within specific tissues, thereby affecting its overall activity.

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its activity and interactions with other biomolecules, thereby modulating its biochemical effects.

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-12-5-4-8-6-10(11)3-2-9(8)7-12;;/h2-3,6H,4-5,7,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEYRXKBUOXGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride
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2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride
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2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride
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2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride
Reactant of Route 5
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2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride
Reactant of Route 6
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.